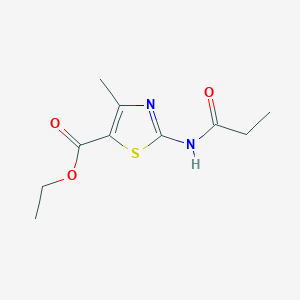

4-甲基-2-(丙酰氨基)-1,3-噻唑-5-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound that includes a five-membered ring with two non-carbon atoms: one sulfur atom and one nitrogen atom .

Synthesis Analysis

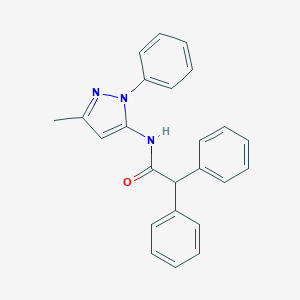

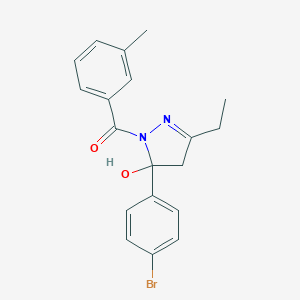

The synthesis of such compounds often involves reactions with different nucleophiles and electrophiles . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

This compound, like other similar compounds, can undergo various chemical reactions. For example, triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties .科学研究应用

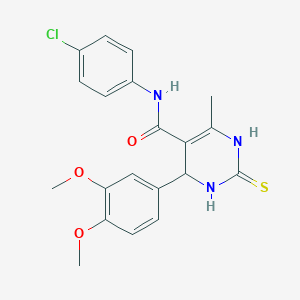

抗菌活性

噻吩衍生物,包括4-甲基-2-(丙酰氨基)-1,3-噻唑-5-羧酸乙酯,已被发现具有显著的抗菌活性 . 特别是,衍生物7b和8对所有测试的细菌物种表现出与标准药物氨苄西林和庆大霉素相当的活性 . 此外,化合物3对烟曲霉表现出强效活性,而化合物5、6和7a对总状毛霉表现出良好活性 .

抗炎和止痛特性

噻吩衍生物已知具有镇痛和抗炎特性 . 这使得它们成为开发治疗与炎症和疼痛相关的疾病的新药的潜在候选药物。

抗高血压特性

噻吩衍生物据报道也具有抗高血压特性 . 这表明它们可用于治疗高血压。

抗肿瘤活性

噻吩衍生物,包括4-甲基-2-(丙酰氨基)-1,3-噻唑-5-羧酸乙酯,在癌症研究领域已显示出令人鼓舞的结果。 它们已被发现具有抗肿瘤活性 ,使其成为开发新型抗癌药物的潜在候选药物。

糖尿病治疗

噻吩衍生物已知在治疗糖尿病方面有效 . 这表明它们可用于开发管理糖尿病的新治疗策略。

材料科学应用

除了其医药应用外,噻吩衍生物也用于材料科学。 它们已被用于制造发光二极管 ,表明它们在开发新型电子设备方面的潜力。

作用机制

Target of Action

The primary targets of “Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate” are currently unknown. This compound is a derivative of the thiazole group, which is known to have diverse biological activities . .

Mode of Action

As a thiazole derivative, it may interact with its targets through a variety of mechanisms, potentially including binding to receptors or enzymes, disrupting membrane integrity, or interfering with metabolic pathways

Biochemical Pathways

Thiazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Result of Action

One study found that a related compound, ethyl 4-methyl-2,2-dioxo-1h-2λ6,1-benzothiazine-3-carboxylate, exhibited both powerful analgesic and anti-inflammatory effects

未来方向

属性

IUPAC Name |

ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-4-7(13)12-10-11-6(3)8(16-10)9(14)15-5-2/h4-5H2,1-3H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGNMISXQRRJMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC(=C(S1)C(=O)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[5-(4-bromophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B405543.png)

![(5E)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B405546.png)

![4-[3-({5-[4-(ethoxycarbonyl)phenyl]-2-furyl}methylene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B405549.png)

![1-benzyl-3-{[5-(4-bromophenyl)-2-furyl]methylene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B405550.png)

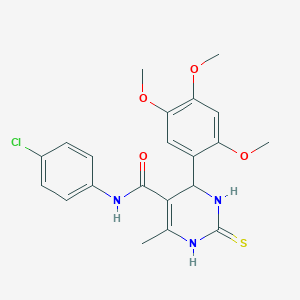

![N-(4-chlorophenyl)-6-methyl-2-oxo-4-[3,4,5-tris(methyloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B405552.png)

![6,8-dichloro-4-(1-naphthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B405555.png)

![1-chloro-2-({2-nitrophenyl}sulfanyl)-8-iodo-6-methyl-4-phenyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B405556.png)

![1-[(4-iodophenyl)carbonyl]-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B405560.png)